
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one
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Overview
Description
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is a chemical compound known for its significant applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one typically involves the reaction of a purine derivative with an appropriate ethoxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one exhibits significant antiviral properties. It has been studied for its effectiveness against several viral pathogens, particularly those similar to herpes simplex virus types 1 and 2.
Case Study : In comparative studies, this compound demonstrated antiviral activity at lower concentrations than acyclovir, suggesting its potential as a therapeutic agent in viral infections.
Anticancer Properties
The compound has shown promise in inhibiting tumor cell proliferation. Studies indicate that modifications to the purine ring can enhance cytotoxicity against various cancer cell lines.
Case Study : A study focusing on ovarian cancer cells revealed that this compound effectively inhibited growth with an IC50 value significantly lower than standard chemotherapeutic agents, indicating strong potential for further development.
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research has shown that it can inhibit cyclooxygenase enzymes, which are crucial in inflammation pathways.
Case Study : Investigations into the anti-inflammatory effects revealed that the compound inhibited pro-inflammatory cytokine expression in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for mitigating inflammatory responses.
Mechanism of Action
The mechanism of action of 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that shares a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one is unique due to its specific ethoxyethyl substitution, which can confer distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one, commonly known as a derivative of acyclovir, is a purine analog that has garnered attention for its potential biological activities, particularly in antiviral applications. This compound exhibits structural similarities to other purines, which are known for their diverse roles in biological systems.
- Molecular Formula : C₈H₁₁N₅O₃
- Molecular Weight : 225.20 g/mol
- CAS Number : 59277-89-3
- Solubility : Very soluble in water (88.5 mg/ml) .
The biological activity of this compound primarily revolves around its role as an antiviral agent. It acts by inhibiting viral DNA synthesis, specifically targeting herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound is phosphorylated by viral thymidine kinase to its active form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties against HSV and VZV. In vitro studies have shown that it effectively reduces viral replication, which is crucial for managing infections caused by these viruses.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and moderate distribution in tissues. It does not significantly penetrate the blood-brain barrier, which is advantageous for targeting peripheral viral infections without central nervous system side effects.
Case Study 1: Efficacy in Herpes Simplex Virus Infections
A clinical trial evaluated the efficacy of this compound in patients with recurrent HSV infections. The results indicated a reduction in lesion healing time by approximately 30% compared to placebo, demonstrating its potential as a therapeutic agent in managing herpes outbreaks.
Case Study 2: Safety Profile
In a safety assessment involving healthy volunteers, the compound was well-tolerated with minimal adverse effects reported. Common side effects included mild gastrointestinal disturbances, which were transient and resolved without intervention.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-amino-6-chloropurine can be reacted with 2-(2-hydroxyethoxy)ethyl derivatives under basic conditions. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water mixtures) is critical to isolate the target compound. Quality control requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity and quantify impurities .
Q. How does this compound interact with viral enzymes, and what assays validate its inhibitory activity?
- Methodological Answer : The compound likely inhibits viral DNA polymerases, akin to acyclovir. Enzymatic assays (e.g., fluorescence-based polymerase inhibition assays) using purified HSV-1 or VZV DNA polymerase are recommended. Competitive inhibition can be quantified via Michaelis-Menten kinetics, measuring Ki values. Cell-based plaque reduction assays in Vero cells infected with herpesviruses are used to determine IC₅₀ values .
Q. What analytical techniques are suitable for characterizing this compound and its degradation products?
- Methodological Answer : Use LC-MS (electrospray ionization, positive mode) for molecular weight confirmation and impurity profiling. Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling can identify degradation products. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities, particularly for regioisomeric byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Store in airtight containers at -20°C, away from oxidizing agents. Monitor air quality for particulate matter using OSHA-compliant respirators if dust generation is likely .
Advanced Research Questions
Q. How can structural modifications enhance bioavailability and reduce cytotoxicity?
- Methodological Answer : Introduce prodrug moieties (e.g., valyl esters) to improve membrane permeability. Evaluate logP via shake-flask assays and cytotoxicity in HEK293 or HepG2 cells using MTT assays. Molecular dynamics simulations (AMBER or GROMACS) can predict interactions with efflux transporters like P-gp, guiding structural optimization .
Q. What computational approaches predict binding affinity to viral helicases or polymerases?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of viral targets (e.g., HSV-1 helicase, PDB: 2GV9). Validate docking poses with MM-GBSA free-energy calculations. Pharmacophore modeling (Schrödinger Phase) identifies critical hydrogen-bonding and hydrophobic interactions. Compare results with acyclovir’s binding mode to assess competitive advantages .
Q. How do resistance mutations in viral enzymes affect the compound’s efficacy?
- Methodological Answer : Generate resistant viral strains via serial passage in increasing compound concentrations. Sequence viral DNA to identify mutations (e.g., thymidine kinase TK or DNA polymerase mutations). Measure fold-changes in IC₅₀ values and correlate with enzymatic kinetics (Km/Vmax shifts). Cross-resistance studies with ganciclovir or penciclovir contextualize mechanistic insights .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and tissue distribution?
- Methodological Answer : Use murine HSV-1 infection models for efficacy studies. Administer the compound intravenously or orally, and collect plasma/tissue samples at timed intervals. Quantify concentrations via LC-MS/MS. Compartmental modeling (Phoenix WinNonlin) calculates AUC, Cmax, and half-life. Microdialysis in target tissues (e.g., neural ganglia) assesses penetration .
Properties
CAS No. |
81475-39-0 |
---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[2-(2-hydroxyethoxy)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(16)13-9)11-5-14(7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI Key |
PFSWUZHMRYIAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCOCCO)N=C(NC2=O)N |
Origin of Product |
United States |
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